Magnesium oxide

Catalog No.
S573920
CAS No.
1309-48-4
M.F
MgO
M. Wt
40.305 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium oxide

CAS Number

1309-48-4

Product Name

Magnesium oxide

IUPAC Name

oxomagnesium

Molecular Formula

MgO

Molecular Weight

40.305 g/mol

InChI

InChI=1S/Mg.O

InChI Key

CPLXHLVBOLITMK-UHFFFAOYSA-N

SMILES

O=[Mg]

solubility

0.009 % at 86 °F (NIOSH, 2024)
Practically insoluble in water. Insoluble in ethanol
Soluble in acids and ammonium salt solutions
Insoluble in ethanol
In water, 86 mg/L at 30 °C
Solubility in water: poor
(86 °F): 0.009%

Synonyms

Magnesia, Magnesium Oxide, Oxide, Magnesium

Canonical SMILES

O=[Mg]

The exact mass of the compound Magnesium oxide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water: poor(86°f): 0.009%. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Electrolytes - Ions - Anions - Oxides. It belongs to the ontological category of magnesium molecular entity in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Magnesium oxide (MgO) is a highly stable alkaline earth metal oxide characterized by an exceptionally high melting point (~2852 °C), a wide electronic bandgap (~7.8 eV), and pronounced surface basicity [1]. In industrial and advanced laboratory procurement, it is primarily sourced as a high-performance refractory ceramic, a solid base catalyst for organic synthesis, and a crystalline dielectric barrier in spintronic devices. Its combination of high thermal conductivity and high electrical resistivity makes it a critical material for demanding thermal management, while its controlled hydration kinetics and self-buffering alkaline properties drive its selection in scalable chemical processing and environmental remediation workflows [2].

Generic substitution of Magnesium oxide with other common industrial oxides compromises both processability and application-critical performance. Replacing MgO with Aluminum oxide (Al2O3) in catalytic workflows eliminates the strong Lewis basic sites required for base-catalyzed isomerizations, while simultaneously reducing the maximum operating temperature ceiling in refractory applications by nearly 800 °C [1]. Conversely, substituting MgO with Calcium oxide (CaO) introduces severe handling and storage challenges; CaO is highly hygroscopic and rapidly forms calcium hydroxide upon atmospheric exposure, leading to uncontrolled volume expansion and degradation of catalytic beds. MgO exhibits significantly slower hydration kinetics, ensuring superior shelf-life, reproducible basicity, and stable processability without requiring strict inert-atmosphere handling [2].

Thermal Management and Refractory Stability Limits

For high-temperature structural and insulating applications, MgO provides a significantly broader operational window than standard Alumina. MgO exhibits a melting point of approximately 2852 °C and a room-temperature thermal conductivity of 45–60 W/m·K, whereas Al2O3 melts at 2072 °C with a thermal conductivity of ~30 W/m·K [1]. This allows MgO-based crucibles and thermal interface materials to survive extreme metallurgical environments where Alumina would undergo structural failure or thermal degradation.

Evidence DimensionMelting Point and Thermal Conductivity
Target Compound DataTm: 2852 °C; Thermal Conductivity: 45–60 W/m·K
Comparator Or BaselineAlumina (Al2O3): Tm: 2072 °C; Thermal Conductivity: ~30 W/m·K
Quantified Difference780 °C higher thermal stability limit and ~50-100% higher thermal conductivity
ConditionsStandard atmospheric pressure, room temperature thermal measurements

Enables the procurement of thinner, more efficient insulating layers in high-power heaters and ensures superior longevity in extreme-temperature metallurgical crucibles.

Dielectric Barrier Performance in Spintronic Devices

In the fabrication of Magnetic Tunnel Junctions (MTJs) for STT-MRAM, the choice of the dielectric barrier material strictly dictates device performance. Crystalline MgO (100) barriers enable coherent tunneling of highly spin-polarized electrons, yielding Tunneling Magnetoresistance (TMR) ratios exceeding 200% at room temperature. In contrast, legacy amorphous aluminum oxide (AlOx) barriers max out at approximately 70% TMR due to incoherent tunneling mechanisms [1].

Evidence DimensionTunneling Magnetoresistance (TMR) Ratio
Target Compound DataTMR > 200% (up to 600% in optimized stacks)
Comparator Or BaselineAmorphous AlOx barrier: TMR ~ 70%
Quantified Difference>2.8x increase in TMR ratio at room temperature
ConditionsCoFeB/Barrier/CoFeB magnetic tunnel junction stacks at 293 K

Critical for ensuring adequate read-margin reliability and commercial viability in the mass production of next-generation non-volatile magnetic memory.

Precursor Handling and Solid Base Catalyst Stability

When selecting an alkaline earth oxide for solid base catalysis or chemical formulation, handling stability is a major procurement factor. Calcium oxide (CaO) reacts rapidly with atmospheric moisture, converting to Ca(OH)2, which causes a destructive volume expansion and loss of active basic sites. MgO, due to its higher lattice energy, hydrates at a significantly slower rate under ambient conditions, maintaining its structural integrity and Lewis basicity (H_0 up to 26) over extended storage and processing periods [1].

Evidence DimensionAtmospheric Hydration Kinetics and Handling Stability
Target Compound DataSlow hydration; retains basic sites and physical form in ambient air
Comparator Or BaselineCalcium oxide (CaO): Rapid hydration to hydroxide; severe volume expansion
Quantified DifferenceSignificantly extended shelf-life and elimination of strict inert-atmosphere handling requirements
ConditionsAmbient temperature and humidity storage conditions

Reduces precursor storage costs, prevents catastrophic bed expansion in reactors, and improves batch-to-batch reproducibility in industrial syntheses.

pH Buffering and Sludge Minimization in Metal Precipitation

In industrial effluent treatment, MgO is utilized as a precipitating agent instead of standard Sodium Hydroxide (NaOH). While NaOH can cause localized pH spikes above 12—leading to the resolubilization of amphoteric metals like Zinc and Nickel—MgO self-buffers the solution to a maximum pH of 9.0–9.5. Furthermore, the slower dissolution rate of MgO promotes the growth of larger, denser metal hydroxide flocs, reducing final sludge volume by up to 30-50% compared to NaOH-driven precipitation[1].

Evidence DimensionMaximum pH Buffering and Sludge Volume
Target Compound DataSelf-buffers at pH 9.0–9.5; dense floc formation
Comparator Or BaselineSodium Hydroxide (NaOH): pH > 12 (risk of resolubilization); high-water-content sludge
Quantified DifferencePrevents amphoteric resolubilization and reduces sludge volume by 30-50%
ConditionsIndustrial heavy metal wastewater precipitation tanks

Lowers downstream filtration and hazardous solid waste disposal costs while ensuring strict compliance with effluent discharge limits.

High-Temperature Refractory Ceramics and Crucibles

Due to its 2852 °C melting point and superior thermal conductivity compared to Alumina, MgO is the preferred material for procuring crucibles, furnace linings, and thermocouple sheaths used in extreme metallurgical processes, particularly those involving basic slags where acidic refractories would rapidly degrade [1].

Dielectric Barriers in STT-MRAM Fabrication

Driven by its ability to support Tunneling Magnetoresistance (TMR) ratios exceeding 200%, highly pure crystalline MgO targets are the industry standard for physical vapor deposition (PVD) of tunnel barriers in spintronic memory devices, entirely superseding legacy amorphous AlOx barriers [2].

Industrial Solid Base Catalysis

MgO is the optimal choice for large-scale base-catalyzed reactions, such as double-bond isomerizations and aldol condensations. Its moderate hydration kinetics allow for safer, more stable handling and storage compared to Calcium oxide, ensuring reproducible catalytic activity across multiple production batches [3].

Heavy Metal Effluent Remediation

For industrial wastewater treatment facilities managing amphoteric metals (e.g., Zn, Ni, Cr), MgO is procured to replace NaOH. Its self-buffering capacity at pH 9.0–9.5 prevents metal resolubilization, while its controlled reactivity generates a denser, faster-settling sludge that significantly reduces disposal costs [4].

Physical Description

Magnesium oxide appears as a white solid, often found as a powder. When fine particles of magnesium oxide are dispersed in air, whether directly or when generated by the burning or cutting of magnesium metal, the resulting magnesium oxide fume is an inhalation hazard.
Dry Powder, Pellets or Large Crystals; Dry Powder; Liquid; Other Solid; Dry Powder, Other Solid; Water or Solvent Wet Solid; Gas or Vapor; Pellets or Large Crystals
A very bulky, white powder known as light magnesium oxide or a relative dense, white powder known as heavy magnesium oxide. 5 g of light magnesium oxide occupy a volume of at least 33 ml, while 5 g of heavy magnesium oxide occupy a volume of not more than 20 ml
Finely divided white particulate dispersed in air; Note: Exposure may occur when magnesium is burned, thermally cut, or welded upon; [NIOSH]
Solid
HYGROSCOPIC FINE WHITE POWDER.
A white solid, often found as a powder.
Finely divided white particulate dispersed in air. [Note: Exposure may occur when magnesium is burned, thermally cut, or welded upon.]

Color/Form

White, very fine powder
White powder, either light or heavy depending upon whether it is prepared by heating magnesium carbonate or the basic magnesium carbonate
Colorless, transparent cubic crystals

Hydrogen Bond Acceptor Count

1

Exact Mass

39.9799563 g/mol

Monoisotopic Mass

39.9799563 g/mol

Boiling Point

6512 °F at 760 mmHg (NIOSH, 2024)
3,600 °C
3600 °C
6512 °F

Heavy Atom Count

2

Density

3.58 (NIOSH, 2024) - Denser than water; will sink
3.6 g/cu cm
Relative density (water = 1): 3.6
3.58

Odor

Odorless

Melting Point

5072 °F (NIOSH, 2024)
2825 °C
2800 °C
5072 °F

UNII

3A3U0GI71G

Drug Indication

Indicated for over-the-counter use as a supplement for cardiovascular and neuromuscular health, and as an antacid for relief of acid indigestion and upset stomach. Magnesium oxide, in combination with sodium picosulfate and anhydrous citric acid, is indicated for cleansing of the colon as a preparation for colonoscopy in adults and pediatric patients ages 9 years and older.

Therapeutic Uses

Antacids; Cathartics
Antacid; relieves acid indigestion, upset stomach
Medication (Vet): For oral administration as an aid in the treatment of digestive disturbances requiring an antacid or a mild laxative in cattle.
A 14-yr-old female underwent exploratory laparotomy for an abdominal mass, and a diagnosis of Burkitt's lymphoma was made. Postoperatively, she was started on large-dose methotrexate. She developed tumor lysis syndrome and subsequent renal failure, for which she was placed on hemodialysis. ... She started having a burning sensation in her soles and palm 3 days after initiation of methotrexate treatment. The pain management service was consulted, and her Faces pain scale score was noted to be 4/5 and her visual analog scale score was 8/10. She was started on IV fentanyl patient-controlled analgesia. Despite escalating adjustments to her dose, she continued to have severe pain with mechanical allodynia and hyperalgesia. ... The addition of an N-methyl-d-aspartic acid (NMDA)-receptor antagonist was considered and oral magnesium oxide 100 mg was administered once a day. Two days later, with no further escalation of her fentanyl patientcontrolled analgesia, her symptoms were significantly improved. Her visual analog scale score improved to 3/10 and her Faces pain scale score was 2/5. There were no side effects, including diarrhea, from the use of magnesium. The burning sensation decreased and her allodynia and hyperalgesia diminished. She was weaned off the fentanyl and discharged home on oral opioids and magnesium oxide. ...
For more Therapeutic Uses (Complete) data for MAGNESIUM OXIDE (18 total), please visit the HSDB record page.

MeSH Pharmacological Classification

Antacids

Mechanism of Action

The term "Milk of Magnesia" was first used to describe a white aqueous, mildly alkaline suspension of magnesium hydroxide formulated at about 8%w/v. Milk of magnesia is primarily used to alleviate constipation, but can also be used to relieve indigestion and heartburn. When taken internally by mouth as a laxative, the osmotic force of the magnesia suspension acts to draw fluids from the body and to retain those already within the lumen of the intestine, serving to distend the bowel, thus stimulating nerves within the colon wall, inducing peristalsis and resulting in evacuation of colonic contents. Magnesium supplements have also been shown to reduce platelet aggregation by inhibiting in the influx of calcium, a crucial component of platelet aggregation.

Vapor Pressure

0 mmHg (approx) (NIOSH, 2024)
0 mmHg (approx)

Impurities

TRACE IMPURITIES: NaCl, KCl, NaF

Other CAS

1317-74-4
1309-48-4

Absorption Distribution and Excretion

The elimination of magnesite dust /(MgO 88.52%, Fe2O3 7.57%, CaO 2.74%, Al2O3 0.49%, SiO2 0.68%)/ from the lung was examined on Wistar rats after a single exposure (6 hr) and repeated exposure to dust (200 hr) ... After a single exposure magnesite dust was eliminated as the silica dust with an intermediate fibrogenic effect, 41% of deposited dust being eliminated. Following long-term exposure, the ability to eliminate dust diminished by 20.1% ...Serum magnesium increased moderately during exposure and returned to the initial level 25 days after the end of the exposure. There was a significant increase in magnesium excretion with urine. The findings showed that inhaled dust was gradually dissolved in the body. The magnesium content was evaluated in the reticuloendothelial organs (liver and spleen) 25 days after the last exposure and was found to increase by 20.1% in the spleen and by 15.6% in the liver. A concomitant histological exam of internal organs confirmed that the dust was retained in the lungs (without fibrotic changes), that particles were present in the spleen (sinusoid macrophages) and that the red pulp was hemorrhagic. No signs of pulmonary fibrosis were found even after 6 months after the last exposure. Dust particles were found in thickened interalveolar septa and macrophages. Proliferative histiocytic elements with particles present were found in the subcapsular sinuses and medulla of hilus lymphatic nodes. The findings showed that magnesite dust was eliminated by both blood and lymph. /Magnesite dust/
INSOLUBLE COMPOUND SUCH AS MgO ARE RETAINED FOR A LONGER PERIOD... MAGNESIUM IS RETAINED IN SKELETON, MUSCLE, AND SOFT TISSUE.
This study was conducted to evaluate the ability of the large intestine to absorb calcium (Ca) and magnesium (Mg) from their sparingly water-soluble salts, and also to determine whether fructooligosaccharides (FOS) stimulate the absorption of these minerals in rat large intestine in vivo. Rats were fed Ca- and Mg-free diets with and without 5% FOS. An aqueous suspension of CaCO3 and MgO was infused into the stomach via a gastric tube or into the cecum via an implanted catheter. Coprophagy was prevented by using wire-mesh anal cups throughout the experiment so as to exclude the re-ingestion of feces as an oral mineral source. In rats fed an FOS-free diet, the absorption degrees of Ca and Mg infused into the cecum were the same as those infused into the stomach. The absorption degree of phosphorus (P) was slightly but significantly higher in rats with the infusion of Ca and Mg into the cecum than in rats with the infusion of Ca and Mg into the stomach. FOS-feeding increased the absorption of Mg to a similar extent in either case of infusion via cecal and oral routes, while FOS-feeding did not increase the absorption of Ca in rats with infusion of Ca and Mg into the cecum. /Researchers/ ... concluded that both CaCO3 and MgO are absorbed in the large intestine, and ... ascertained that the increasing effect of FOS on the absorption of Mg took place mainly in the large intestine.

Wikipedia

Magnesium oxide
Periclase
Pimozide

Drug Warnings

Magnesium-containing antacids commonly cause a laxative effect and frequent administration of these antacids alone often cannot be tolerated; repeated doses cause diarrhea which may cause fluid and electrolyte imbalances. ... /Magnesium containing antacids/
In patients with severe renal impairment, hypermagnesemia characterized by hypotension, nausea, vomiting, ECG changes, respiratory or mental depression, and coma has occurred after administration of magnesium-containing antacids. Magnesium-containing antacids should not be administered in patients with renal failure, and antacid products containing more than 50 mEq of magnesium in the recommended daily dosage should be used cautiously and only under the supervision of a physician who should monitor electrolytes in patients with renal disease. /Magnesium containing antacids/

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Food Additives -> ANTICAKING_AGENT; -> JECFA Functional Classes

Methods of Manufacturing

... /Dolomitic/ limestone is calcined at a high temperature under controlled conditions to produce calcined dolomite or dolime which upon reaction with magnesium chloride-rich brine produces magnesium hydroxide and calcium chloride. The insoluble magnesium hydroxide is then separated from the liquid calcium chloride carrier and calcined under controlled conditions. The various grades of magnesia range from very reactive light-burned to nonreactive dead-burned.
... Mining, crushing, sizing, and subsequent calcination of natural magnesite. The chemical purity of the magnesia produced is dependent on the mineralogical composition of the natural magnesite.
A concentrated magnesium chloride brine processed from the Dead Sea is sprayed into a reactor at about 1700 °C. The brine is thermally decomposed into magnesium oxide and hydrochloric acid. To further process the magnesia, the product is slaked to form magnesium hydroxide which is then washed, filtered, and calcined under controlled conditions to produce a variety of magnesium oxide reactivity grades.
The seawater process ... involves decarbonating limestone or dolomite to the point where all CO2 is removed without converting the resulting magnesia to a chemically inactive form. Reaction of filtered seawater, treated to remove bicarbonate and/or sulfate, and dolime is followed by seeding with magnesium hydroxide to promote crystal growth. Upon formation of magnesium hydroxide, flocculants are added and the magnesium hydroxide precipitate is allowed to settle while the spent seawater is disposed to the sea. The precipitate is washed, filtered, and dried to obtain magnesium hydroxide which is calcined to produce light-burned, hard-burned, or dead-burned magnesium oxide.
Light or heavy magnesium carbonate is exposed to red heat, whereupon CO2 and H2O are expelled, and light or heavy magnesium oxide is left. The density of the oxide also is influenced by the calcining temperature; high temperature yielding more compact forms.

General Manufacturing Information

Printing Ink Manufacturing
Photographic Film, Paper, Plate, and Chemical Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
All Other Chemical Product and Preparation Manufacturing
Petroleum Refineries
Oil and Gas Drilling, Extraction, and Support activities
Industrial Gas Manufacturing
Plastics Material and Resin Manufacturing
Machinery Manufacturing
Miscellaneous Manufacturing
Transportation Equipment Manufacturing
Synthetic Rubber Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Textiles, apparel, and leather manufacturing
Paper Manufacturing
Wholesale and Retail Trade
Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)
Asphalt Paving, Roofing, and Coating Materials Manufacturing
Plastics Product Manufacturing
Utilities
Agriculture, Forestry, Fishing and Hunting
Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
Other (requires additional information)
Services
Fabricated Metal Product Manufacturing
Petrochemical Manufacturing
Adhesive Manufacturing
Paint and Coating Manufacturing
Not Known or Reasonably Ascertainable
All Other Basic Inorganic Chemical Manufacturing
Mining (except Oil and Gas) and support activities
Primary Metal Manufacturing
Rubber Product Manufacturing
Construction
Magnesium oxide (MgO): ACTIVE
Available in a very bulky form termed "Light" or in a dense form termed "Heavy"
Light magnesia is preferable to heavy for admin in liquids because, being finer powder, it suspends more readily.
ASBESTOS.../CONTAINS/ SILICA AND MAGNESIUM OXIDE IN LARGE AMT AND TRACES OF IRON, CHROMIUM, CADMIUM, AND ZINC...
Two forms are produced, one a light, fluffy material prepared by a relatively low-temperature dehydration of the hydroxide, the other a dense material mede by high-temperature furnacing of the oxide after it has been formed from the carbonate or hydroxide. /periclase/

Storage Conditions

Store in tightly closed containers in a cool, well ventilated area away from moisture.

Interactions

...The intratracheal admin of /magnesium/ oxide inhibited lung tumor formation by /benzo(a)pyrene and diethylnitrosamine/.
... A phase I/II study /was conducted/ in patients with advanced non-small-cell lung cancer (NSCLC) to increase the therapeutic index of the cisplatin-irinotecan combination by institution of an anti-late-diarrheal program (ADP). A total of 77 chemotherapy-naive patients with advanced NSCLC were enrolled. The cisplatin dose was fixed at 60 mg /per/ sq m (Day 1). Irinotecan was escalated in 5 mg /sq m increments, starting from 60 mg/ sq m (Days 1 and 8). ADP consisted of oral sodium bicarbonate, magnesium oxide, basic water, and ursodeoxycholic acid, and was administered orally for 4 days with each dose of irinotecan. In the phase I portion, irinotecan pharmacokinetics was also examined. After the recommended dose of irinotecan with ADP was determined, a phase II study was conducted to evaluate the response. Maximum tolerated dose was reached at an irinotecan dose of 80 mg sq m (Grade 4 diarrhoea and neutropenia). Pharmacokinetic studies show that the maximum concentration and the area under the curve of both irinotecan and SN38 (active metabolite of irinotecan) tend to increase in the dose-dependent manner of irinotecan. The phase II portion of the study included 48 patients, who were treated with 75 mg/sq m of irinotecan. Grade 3/4 toxicities included neutropenia in 65%, leucopenia in 33%, and late diarrhea in 6% of the patients. During this treatment, PS did not change in 65% of patients. At the end of the chemotherapy, PS did not decline in 90% of patients. In the phase II portion, a response occurred in 63% (95% confidential interval (CI), 47-76%) of patients. Median time to progression was 19 weeks (95% CI, 15-22 weeks), and median survival was 52 weeks (95% CI, 39-64 weeks). This regimen of irinotecan and cisplatin with ADP resulted in promising efficacy with acceptable toxicity for patients with advanced NSCLC.
Experiments carried out on C57 BL mice showed marked changes in the acid base balance of animals exposed to chamber magnesite dust inhalation which simultaneously received per os pharmacological doses of sodium salicylate ... Exposed animals had permanently higher urine pH values resulting in impaired formation and secretion of salicylic acid ... Free salicylic acid was accumulated in the liver, and partially, spleen.
Syrian golden hamsters, 48 animals/group, were administered magnesium oxide by intratracheal instillation at 3 mg/wk for life. Particle size was 90%<25 um, 46%<10 um, 18%<5 um, and 1%<1 um. Necropsy of each lobe of the lung, larynx, trachea, and stem bronchi showed slight metaplasia in the tracheobronchial zone and moderate hyperplasia of the alveolar zone. Benzo[a]pyrene (1 mg/wk) administered in combination with magnesium oxide (2 mg/wk) produced similar premalignant lesions as well as squamous tumors in the upper respiratory tract. In contrast, benzo[a]pyrene administered in combination with talc (64-66% SiO2; 34-36% MgO) produced adenocarcinomas in the lower respiratory tract.

Dates

Last modified: 08-15-2023

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